molecular formula C12H15NOS B5490960 3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one CAS No. 220162-67-4

3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one

Cat. No. B5490960
CAS RN: 220162-67-4
M. Wt: 221.32 g/mol
InChI Key: KPVFPILHEWPNLU-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one, also known as DMMA, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Transformation

3,3-Dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one has been a subject of interest in organic synthesis, particularly in the synthesis and rearrangement of spirolactones. A notable example is the synthesis of this compound via three-component condensation involving anisole, 1,2-epoxy-2-methylpropane, and nitriles in the presence of concentrated sulfuric acid (Nifontov et al., 2002). Similarly, the synthesis of related 1-substituted 2-azaspiro compounds has been explored, highlighting the compound's role in the development of novel organic molecules (Rozhkova et al., 2012).

Biological Activity

The biological activity of derivatives of 2-azaspiro[4.5]deca-1,6,9-trien-8-one, including 3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one, has been a subject of research due to their potential therapeutic applications. These compounds have been synthesized in different ways and are known for their biological activity (Shklyaev et al., 2011).

Structural Analysis and Derivatives

The compound's structural significance is further highlighted in studies focusing on its derivatives. For example, the crystal and molecular structure of a specific derivative was analyzed, shedding light on the intricate structural aspects of these compounds (Konovalova et al., 2014).

Applications in Heterocyclic Chemistry

The compound is pivotal in the field of heterocyclic chemistry, serving as a building block for various heterocyclic structures. Studies have focused on its role in the synthesis of novel heterocyclic compounds, demonstrating its versatility and importance in this area of chemistry (Rozhkova et al., 2014).

properties

IUPAC Name

3,3-dimethyl-1-methylsulfanyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-11(2)8-12(10(13-11)15-3)6-4-9(14)5-7-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVFPILHEWPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C=CC(=O)C=C2)C(=N1)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168643
Record name 3,3-Dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one

CAS RN

220162-67-4
Record name 3,3-Dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220162-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 2
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 3
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 4
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 5
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 6
3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one

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